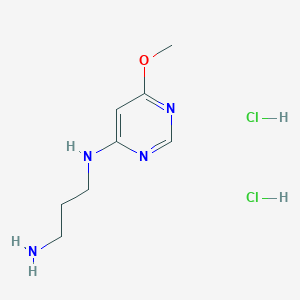

N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

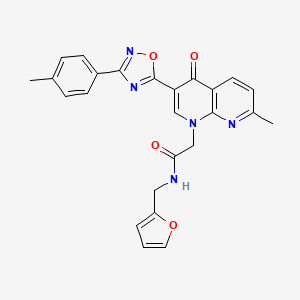

“N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride” is a chemical compound with the CAS Number: 1909308-40-2 . It has a molecular weight of 255.15 and its molecular formula is C8H16Cl2N4O . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N4O.2ClH/c1-13-8-5-7(11-6-12-8)10-4-2-3-9;;/h5-6H,2-4,9H2,1H3,(H,10,11,12);2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . Its molecular weight is 255.14 and its molecular formula is C8H16Cl2N4O .Wissenschaftliche Forschungsanwendungen

Novel Metamagnetic Nickel(II) Complexes

Research has explored the synthesis and characterization of novel nickel(II) complexes involving related compounds. For instance, a single thiocyanato-bridged one-dimensional polymer using a related ligand demonstrated metamagnetic properties with a Neél temperature of 3.5 K (Chattopadhyay et al., 2007).

Schiff Base Complexes with Nickel(II)

Researchers synthesized Schiff base ligands by condensation of amines with acetylpyridine, which reacted with nickel(II) thiocyanate. The resulting complexes exhibited interesting magnetic properties and structural characteristics, with potential implications for material science (Bhowmik et al., 2010).

Cd(II) Schiff-base Macrocyclic Complexes

A study focused on the synthesis of polyamine ligands and their reaction with cadmium(II) nitrate, forming Cd(II) macrocyclic Schiff-base complexes. These complexes have potential applications in coordination chemistry and materials science (Keypour et al., 2008).

Cu(II) Complexes and Nitric Oxide Reactivity

Research into Cu(II) complexes synthesized with related ligands revealed insights into the nitric oxide reactivities of these compounds. The study indicated the ligand frameworks significantly influence the reduction mechanism of the Cu(II) center by nitric oxide (Kumar et al., 2013).

Anion Directed Synthesis of Ni(II) Schiff Base Complexes

Anion modulation and cation templating effects were explored to synthesize complexes with Ni(II) perchlorate and Ni(II) thiocyanate. This research is relevant to understanding complex formation and anion-cation interactions in chemistry (Chattopadhyay et al., 2007).

Cadmium(II) Complexation with Tetradentate Ligands

A study involving the reaction of pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine led to the synthesis of a cadmium iodide complex. This work contributes to the understanding of metal-ligand interactions and coordination chemistry (Hakimi et al., 2013).

Synthesis and Characterization of Morpholine-based Ligands

7Li NMR spectroscopy was used to study the stability and thermodynamics of complexes formed with related ligands, offering insights into the ligand-metal ion interactions and stability of such complexes (Rezaeivala et al., 2021).

Propane-1,3-diamine in Silylant Epoxide Group

The reaction of propane-1,3-diamine with a silylant agent was studied to produce immobilization on a silica surface, highlighting potential applications in material science and surface chemistry (Sales et al., 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

N'-(6-methoxypyrimidin-4-yl)propane-1,3-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O.2ClH/c1-13-8-5-7(11-6-12-8)10-4-2-3-9;;/h5-6H,2-4,9H2,1H3,(H,10,11,12);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMQYIUTTZPTCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NCCCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[6-(methylthio)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine hydrochloride](/img/structure/B2370326.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2370336.png)

![4-[4-(Propan-2-yloxy)phenyl]butan-2-amine](/img/structure/B2370339.png)

![7,7-Dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one](/img/structure/B2370340.png)

![(5-Bromofuran-2-yl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone](/img/structure/B2370341.png)

![N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide](/img/structure/B2370342.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2370343.png)

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2370344.png)

![7-Cyclopropyl-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2370345.png)

![5-(2-methoxybenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2370346.png)